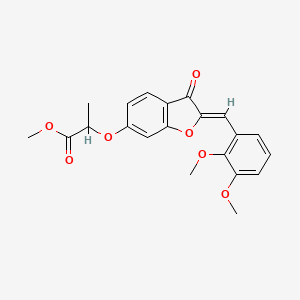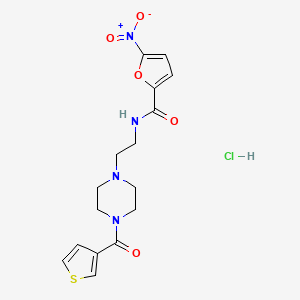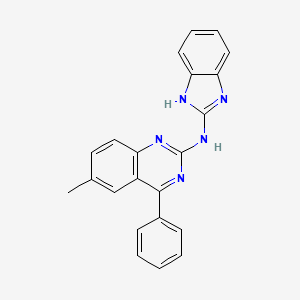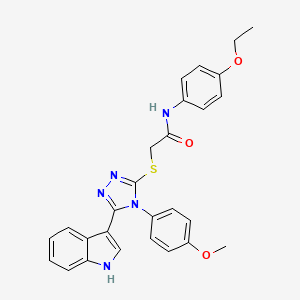![molecular formula C16H25ClN2O3 B2814046 1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol CAS No. 866156-85-6](/img/structure/B2814046.png)
1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a chlorophenoxy group, a methyl group, a morpholinoethylamino group, and a propanol group. Each of these groups can contribute to the overall properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy, methyl, morpholinoethylamino, and propanol groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the propanol group might participate in reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar and nonpolar regions, and its melting and boiling points would depend on the strengths of the intermolecular forces .Aplicaciones Científicas De Investigación
Beta-Adrenoceptor Stimulant Properties
- This compound has been investigated for its potential as a beta-adrenoceptor stimulant, particularly in cardiac applications. A study found that similar compounds exhibited selectivity for the heart relative to blood vessels, with some being partial agonists. This suggests potential use in cardiac stimulants (Barlow, Main, & Snow, 1981).
Use in Lubricating Oils
- Research into derivatives of this compound, such as 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol, has explored their use as anticorrosion and antimicrobial additives in lubricating oils. This indicates a potential application in industrial and mechanical contexts (Mirzoeva, Gasanov, Abbasova, & Allakhverdiev, 2009).
Synthesis of Oxazolines
- The compound has relevance in the synthesis of oxazolines, a class of heterocyclic compounds. These are useful in various chemical reactions and may have pharmaceutical applications (Button & Gossage, 2003).
Role in Photoinitiators for Coatings
- Copolymeric systems involving similar compounds have been studied for their role as photoinitiators in ultraviolet-curable pigmented coatings. This has implications for material science, particularly in the development of new types of coatings and paints (Angiolini et al., 1997).
Synthesis and Antimicrobial Activities
- There's ongoing research into the synthesis of new derivatives of the compound and their antimicrobial activities. This is crucial in the search for new antibiotics and treatments for bacterial infections (Bektaş et al., 2007).
Analysis in Biological Samples
- The compound, due to its nature as a chlorophenoxy herbicide, has been a subject of study in the analysis of biological samples. This is important for monitoring environmental and occupational exposure (Rosales-Conrado et al., 2008).
Chemoenzymic Synthesis and Fungicidal Activity
- Its derivatives have been synthesized and evaluated for fungicidal activity, indicating potential in agriculture for the control of fungal diseases (Bianchi et al., 1992).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-2-methyl-3-(2-morpholin-4-ylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3/c1-16(20,13-22-15-4-2-14(17)3-5-15)12-18-6-7-19-8-10-21-11-9-19/h2-5,18,20H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUYMYOMHWVTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCOCC1)(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2813966.png)



![(6-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2813975.png)



![1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813981.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2813982.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2813984.png)

